![molecular formula C16H13N3O3S B2925426 4-[(5-吡啶-4-基-1,3,4-恶二唑-2-基)硫代甲基]苯甲酸甲酯 CAS No. 488094-85-5](/img/structure/B2925426.png)

4-[(5-吡啶-4-基-1,3,4-恶二唑-2-基)硫代甲基]苯甲酸甲酯

描述

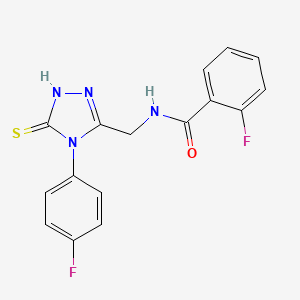

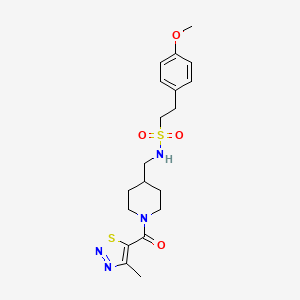

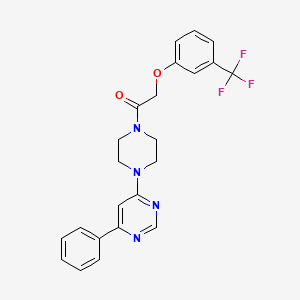

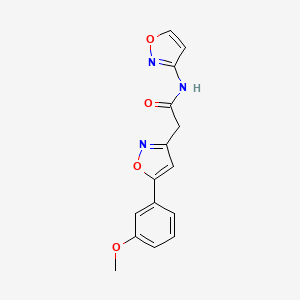

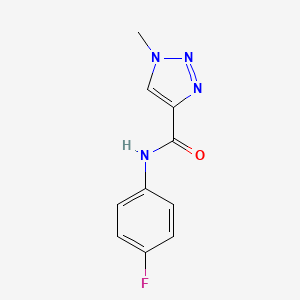

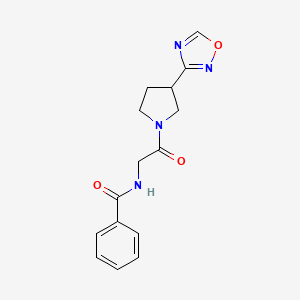

The compound contains a pyridinyl group, an oxadiazolyl group, and a benzoate group. Pyridine is a basic heterocyclic organic compound, similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Benzoate is the ester form of benzoic acid, and it is commonly used in food preservation .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyridinyl and oxadiazolyl groups are aromatic and planar, while the benzoate group contains a carbonyl group, which is polar .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Generally, pyridine can undergo electrophilic substitution reactions, and oxadiazoles can participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbonyl group in the benzoate part of the molecule could increase its solubility in polar solvents .科学研究应用

Anticancer Agent Development

The 1,3,4-oxadiazole scaffold, which is part of the compound’s structure, has been extensively studied for its anticancer properties. These compounds can act as cytotoxic agents and enzyme inhibitors. They have shown promise in inhibiting the growth of cancer cells by targeting various enzymes like thymidylate synthase, HDAC, topoisomerase II, and others . This compound could be modified to enhance its cytotoxicity towards malignant cells, making it a valuable asset in the development of new anticancer drugs.

Enzyme Inhibition for Cancer Therapy

The same 1,3,4-oxadiazole core is known to interact selectively with nucleic acids, enzymes, and globular proteins, contributing to its antiproliferative effects. By inhibiting specific biological targets such as telomerase activity, HDAC, and thymidylate synthase, derivatives of this compound could be used to halt the proliferation of cancer cells .

Agricultural Chemical Research

Oxadiazole derivatives exhibit a broad spectrum of biological activities, including agricultural applications. They have been evaluated for their nematocidal activity against plant-parasitic nematodes and anti-fungal activity against plant pathogens like Rhizoctonia solani . This compound could be synthesized into novel molecules with excellent agricultural activities, potentially serving as a low-risk chemical pesticide.

Antibacterial Agent Synthesis

Some oxadiazole derivatives have shown strong antibacterial effects on pathogens such as Xanthomonas oryzae, which causes diseases in rice plants. By exploring the antibacterial potential of this compound, it could be used to create new antibacterial agents that help manage crop diseases and enhance food security .

Metal–Organic Frameworks (MOFs)

The pyridinyl and oxadiazole groups within the compound’s structure could potentially be used to synthesize metal–organic frameworks (MOFs). These MOFs can have applications in gas storage, separation, catalysis, and as sensors due to their porous nature .

Molecular Docking Studies

The compound’s complex structure makes it suitable for molecular docking studies, which are crucial in drug design and discovery. It can be used to understand the interaction between drugs and their targets, helping to predict the binding affinity and activity of drug candidates .

SAR Studies

Structure-Activity Relationship (SAR) studies are essential for understanding the effect of a compound’s structure on its biological activity. This compound, with its unique scaffold, can be used in SAR studies to develop more potent and selective agents for various therapeutic applications .

Cytotoxicity Screening

Compounds with the 1,3,4-oxadiazole moiety can be screened for their cytotoxic effects on different cancer cell lines. This process is vital for identifying potential anticancer compounds and understanding their mechanisms of action .

作用机制

Target of Action

Compounds with similar structures, such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, have been reported to exhibit antimicrobial and antioxidant activity, inhibiting organisms likeEscherichia coli and Staphylococcus epidermidis .

Mode of Action

These interactions can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Given its potential antimicrobial and antioxidant activity, it may interfere with the metabolic pathways of the target organisms, leading to their inhibition .

Pharmacokinetics

Its solubility, molecular weight, and other physicochemical properties may influence its bioavailability .

Result of Action

Based on its potential antimicrobial and antioxidant activity, it may lead to the inhibition of growth or metabolic activity of the target organisms .

未来方向

属性

IUPAC Name |

methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-21-15(20)13-4-2-11(3-5-13)10-23-16-19-18-14(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPPHMCDJATXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331359 | |

| Record name | methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647027 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |

CAS RN |

488094-85-5 | |

| Record name | methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-fluorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925351.png)

![N-(3-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2925354.png)

![Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate](/img/structure/B2925360.png)

![N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925362.png)